

# Application Notes and Protocols for GSK3368715 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **GSK3368715**, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), in preclinical xenograft models of cancer.

#### Introduction

GSK3368715 is an orally available small molecule inhibitor targeting type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of type I PRMTs has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1] Preclinical studies have demonstrated the anti-tumor activity of GSK3368715 in various cancer models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[2] Notably, the anti-tumor effect of GSK3368715 may be enhanced in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[3][4]

This document outlines the administration of **GSK3368715** in two common xenograft models: Toledo DLBCL and BxPC-3 pancreatic adenocarcinoma.

### **Quantitative Data Summary**



The following tables summarize the in vivo efficacy of **GSK3368715** in different xenograft models.

Table 1: Efficacy of **GSK3368715** in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

| Dosage (mg/kg) | Administration<br>Route | Tumor Growth<br>Inhibition (TGI) | Observations                                                     |
|----------------|-------------------------|----------------------------------|------------------------------------------------------------------|
| >75            | Oral gavage             | Tumor Regression                 | Significant inhibition of tumor growth leading to regression.[5] |

Table 2: Efficacy of GSK3368715 in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model

| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition<br>(TGI) |  |
|----------------|----------------------|----------------------------------|--|
| 150            | Oral gavage          | 78%[5]                           |  |
| 300            | Oral gavage          | 97%[5]                           |  |

Table 3: Efficacy of GSK3368715 in Other Xenograft Models

| Cancer Type                  | Cell<br>Line/Model                 | Dosage<br>(mg/kg) | Administration<br>Route | Tumor Growth<br>Inhibition (TGI) |
|------------------------------|------------------------------------|-------------------|-------------------------|----------------------------------|
| Renal Carcinoma              | ACHN                               | 150               | Oral gavage             | 98%[5]                           |
| Breast Cancer                | MDA-MB-468                         | 150               | Oral gavage             | 85%[5]                           |
| Pancreatic<br>Adenocarcinoma | Patient-Derived<br>Xenograft (PDX) | 300               | Oral gavage             | >90% in a subset of animals[5]   |

## **Experimental Protocols**Cell Line Culture and Maintenance



- a. Toledo (DLBCL) Cell Line:
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
- b. BxPC-3 (Pancreatic Adenocarcinoma) Cell Line:
- Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells at 80-90% confluency using trypsin-EDTA.

### **Xenograft Model Establishment**

- a. Animals:
- Use female immunodeficient mice, such as NU/NU nude mice or SCID mice, aged 6-8 weeks.
- Acclimatize animals for at least one week before experimental procedures.
- All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- b. Subcutaneous Xenograft Implantation:
- Harvest Toledo or BxPC-3 cells during their exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100  $\mu$ L for BxPC-3 and 5 x 10^6 cells/100  $\mu$ L for Toledo.



- Inject 100 μL of the cell suspension subcutaneously into the right flank of each mouse.
- Monitor the animals for tumor growth.

#### **GSK3368715** Formulation and Administration

- a. Formulation for Oral Gavage:
- A suggested vehicle for GSK3368715 is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.
- Preparation:
  - Dissolve the required amount of GSK3368715 powder in DMSO to create a stock solution.
  - In a separate tube, mix the PEG300 and Tween-80.
  - Add the GSK3368715 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
  - Add the ddH2O to the mixture and vortex until a clear solution is formed.
  - Prepare the formulation fresh daily.

#### b. Administration:

- Once the tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **GSK3368715** or the vehicle control orally via gavage. The administration volume is typically 100-200  $\mu$ L per 20g mouse.
- Based on preclinical studies, a once-daily administration schedule is recommended.

### **Tumor Growth Monitoring and Data Analysis**

Measure the tumor dimensions (length and width) twice weekly using a digital caliper.



- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
   [7]
- · Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1]

## Visualizations Signaling Pathway of GSK3368715



Click to download full resolution via product page

Caption: Mechanism of action of GSK3368715.

## **Experimental Workflow for GSK3368715 Administration** in Xenograft Models





Click to download full resolution via product page

Caption: Xenograft study workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BxPC-3 Xenograft Model Altogen Labs [altogenlabs.com]
- 4. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK3368715
   Administration in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3028135#gsk3368715-administration-in-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com